2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the thioether linkage and finally the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the imidazole or thiazole rings.
Substitution: Various substituents can be introduced to the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nitration can be done using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds share structural similarities and have been studied for their antimicrobial properties.
1H-1,2,4-triazol-1-yl derivatives: These compounds are known for their anticancer activities.
[4-(2-Hydroxyphenyl)thiazol-2-yl]methanones: These compounds are potential inhibitors of type III secretion in bacteria.
Uniqueness
What sets 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide apart is its unique combination of imidazole and thiazole rings, which provides a distinct set of biological activities. This dual functionality allows it to interact with a broader range of biological targets compared to similar compounds.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-2-22-13-5-3-12(4-6-13)20-9-7-18-16(20)24-11-14(21)19-15-17-8-10-23-15/h3-10H,2,11H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZGWGKJZPACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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